

Spectroscopic data for (5-Phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Phenylisoxazol-3-yl)methanamine hydrochloride
Cat. No.:	B1424382

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(5-Phenylisoxazol-3-yl)methanamine Hydrochloride**

Introduction

(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized chemical entity intended for research or drug development, unambiguous structural confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic analysis provides the definitive data required to verify the molecular structure, identify impurities, and ensure batch-to-batch consistency.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used to characterize **(5-Phenylisoxazol-3-yl)methanamine hydrochloride**. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The molecular formula for the hydrochloride salt is $C_{10}H_{11}ClN_2O$, and its molecular weight is 210.66 g/mol .[\[1\]](#)[\[2\]](#) The corresponding free base has a molecular formula of $C_{10}H_{10}N_2O$ and a monoisotopic mass of 174.0793 Da.[\[3\]](#)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Experience: Causality in Experimental Design

For a hydrochloride salt like **(5-Phenylisoxazol-3-yl)methanamine hydrochloride**, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the key aromatic or aliphatic signals of the analyte.^[4] Furthermore, the acidic protons of the ammonium group (-NH₃⁺) are often observable in DMSO-d₆, providing valuable structural confirmation.

A standard suite of experiments is required for full characterization:

- ¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.
- ¹³C NMR: To identify all unique carbon environments.
- 2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for definitively assigning proton signals to their directly attached carbons and confirming proton-proton coupling relationships, thus validating the overall structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(5-Phenylisoxazol-3-yl)methanamine hydrochloride** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the residual solvent peak, but TMS can be added for ultimate precision.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire data over a spectral width of approximately 12-16 ppm.
 - Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
- ^{13}C NMR Acquisition:
 - Acquire data with proton decoupling to ensure that each unique carbon appears as a single sharp line.
 - Use a wider spectral width (0-200 ppm).
 - A greater number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Data Presentation: Predicted Spectroscopic Data

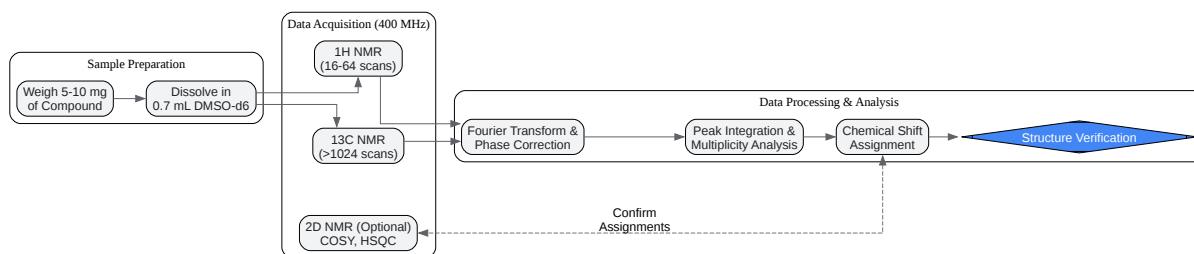
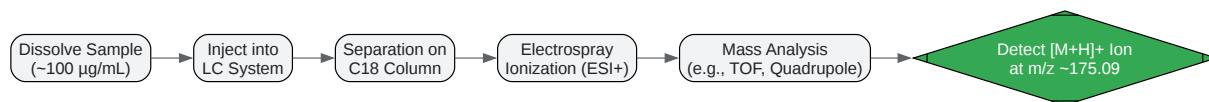

While a publicly available, verified spectrum for this specific salt is not readily available, we can predict the expected chemical shifts based on established principles and data from analogous structures.[6][7]

Table 1: Predicted ^1H and ^{13}C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-d₆

Atom Position(s)	Predicted ¹ H Shift (ppm), Multiplicity	Predicted ¹³ C Shift (ppm)	Rationale
Phenyl (C7-C11)	7.50 - 8.00, m	125.0 - 132.0	Aromatic protons and carbons in a standard range. The specific substitution pattern will influence the exact shifts.
Isoxazole H (C4)	~6.90, s	~98.0	The single proton on the isoxazole ring, appearing as a singlet.
Methylene (C1)	~4.30, s (broad)	~35.0	Methylene group adjacent to the isoxazole ring and the ammonium group. The signal may be broadened by quadrupole effects from the nitrogen.
Ammonium (-NH ₃ ⁺)	8.50 - 9.00, s (broad)	N/A	The acidic protons of the ammonium salt, typically broad and exchangeable.
Isoxazole C (C3)	N/A	~169.0	Quaternary carbon of the isoxazole ring attached to the methylene group.
Isoxazole C (C5)	N/A	~163.0	Quaternary carbon of the isoxazole ring attached to the phenyl group.

Note: These are estimated values. Actual experimental values may vary.

Visualization: NMR Analysis Workflow



Ammonium N-H Stretch
(3100-2800 cm⁻¹)

Aromatic C-H Stretch
(3100-3000 cm⁻¹)

Isoxazole C=N Stretch
(1610-1580 cm⁻¹)

Aromatic C=C Stretch
(1500-1400 cm⁻¹)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11CIN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ijpcbs.com [ijpcbs.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for (5-Phenylisoxazol-3-yl)methanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424382#spectroscopic-data-for-5-phenylisoxazol-3-yl-methanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com